molecular formula C20H22BrF2N3O3 B8333707 Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B8333707
M. Wt: 470.3 g/mol
InChI Key: ZKLVNLYEVGHONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.

    Bromination: Addition of the bromine atom at the 5-position.

    Fluorination: Introduction of fluorine atoms at the 6 and 8 positions.

    Piperazinylation: Attachment of the 4-methyl-1-piperazinyl group.

    Esterification: Formation of the ethyl ester at the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of specific catalysts or reagents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl group.

    Reduction: Reduction reactions can occur at the quinoline core or the bromine atom.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the piperazinyl group.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Compounds with substituted halogen atoms.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various quinolone derivatives with potential antibacterial activity.

Biology

    Antibacterial Studies: Investigated for its efficacy against different bacterial strains.

Medicine

    Antibiotic Development: Potential use in developing new antibiotics for treating resistant bacterial infections.

Industry

    Pharmaceutical Manufacturing: Utilized in the production of antibacterial drugs.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones.

Properties

Molecular Formula

C20H22BrF2N3O3

Molecular Weight

470.3 g/mol

IUPAC Name

ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C20H22BrF2N3O3/c1-3-29-20(28)12-10-26(11-4-5-11)17-13(19(12)27)14(21)15(22)18(16(17)23)25-8-6-24(2)7-9-25/h10-11H,3-9H2,1-2H3

InChI Key

ZKLVNLYEVGHONH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)N3CCN(CC3)C)F)Br)C4CC4

Origin of Product

United States

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